REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[NH2:11].[Cl:12][CH2:13][C:14](Cl)=[O:15]>C1C=CC=CC=1>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[NH:11][C:14](=[O:15])[CH2:13][Cl:12]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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CC1=C(C(C(=O)O)=CC=C1)N
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
5.81 mL
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Type
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reactant
|
Smiles
|
ClCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
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Details
|
under reflux for two hours
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
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Details
|
deposited crystals were collected by filtration
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Type
|
CUSTOM
|
Details
|
recrystallized from benzene-toluene
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(C(=O)O)=CC=C1)NC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |